molecular formula C14H17NO4 B14081223 6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione CAS No. 101663-60-9

6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione

Cat. No.: B14081223
CAS No.: 101663-60-9
M. Wt: 263.29 g/mol
InChI Key: XVOWBFCPVRPKBK-UHFFFAOYSA-N
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Description

6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a butylamino group attached to a naphthalene ring system, which includes two hydroxyl groups and a dihydroxyquinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce the necessary hydroxyl and amino groups.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

    Industrial Production Methods: Industrial production may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: The butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its chemical structure and the nature of the target. For example, it has been shown to inhibit cyclin-dependent kinase 4, which is involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

101663-60-9

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

6-(butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C14H17NO4/c1-2-3-6-15-8-7-11(18)12-9(16)4-5-10(17)13(12)14(8)19/h7,15,18-19H,2-6H2,1H3

InChI Key

XVOWBFCPVRPKBK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C2C(=O)CCC(=O)C2=C1O)O

Origin of Product

United States

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